molecular formula C7H14N2O4S B14259292 L-Cysteinyl-L-threonine CAS No. 205985-65-5

L-Cysteinyl-L-threonine

Cat. No.: B14259292
CAS No.: 205985-65-5
M. Wt: 222.26 g/mol
InChI Key: WYVKPHCYMTWUCW-WISUUJSJSA-N
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Description

L-Cysteinyl-L-threonine is a dipeptide composed of the amino acids cysteine and threonine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides like this compound are known to have physiological or cell-signaling effects, although most are simply short-lived intermediates on their way to specific amino acid degradation pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteinyl-L-threonine typically involves the coupling of L-cysteine and L-threonine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like carbodiimides (e.g., DCC or EDC) and activating agents like HOBt or HOAt to facilitate the formation of the peptide bond between the amino acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including automated peptide synthesizers that can handle the repetitive cycles of deprotection and coupling required for peptide bond formation. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized dipeptide .

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-L-threonine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Cysteinyl-L-threonine has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-threonine involves its participation in various biochemical pathways. The thiol group in cysteine can act as a nucleophile in enzymatic reactions, while the hydroxyl group in threonine can participate in hydrogen bonding and other interactions. These functional groups enable this compound to interact with molecular targets and pathways involved in redox homeostasis, protein synthesis, and cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Cysteinyl-L-threonine is unique due to its specific combination of cysteine and threonine, which imparts distinct chemical and biological properties. The presence of both a thiol group and a hydroxyl group allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and industrial applications .

Properties

CAS No.

205985-65-5

Molecular Formula

C7H14N2O4S

Molecular Weight

222.26 g/mol

IUPAC Name

(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C7H14N2O4S/c1-3(10)5(7(12)13)9-6(11)4(8)2-14/h3-5,10,14H,2,8H2,1H3,(H,9,11)(H,12,13)/t3-,4+,5+/m1/s1

InChI Key

WYVKPHCYMTWUCW-WISUUJSJSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CS)N)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CS)N)O

Origin of Product

United States

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